molecular formula C21H21NO2S B586968 Tazarotene-d8 CAS No. 1246815-76-8

Tazarotene-d8

Cat. No. B586968
CAS RN: 1246815-76-8
M. Wt: 357.501
InChI Key: OGQICQVSFDPSEI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotene-d8 is the deuterium labeled Tazarotene . Tazarotene is a third-generation prescription topical retinoid primarily used for the treatment of plaque psoriasis and acne . It is also used as a therapeutic for photoaged and photodamaged skin . It is a member of the acetylenic class of retinoids .


Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of this compound is C21H13D8NO2S . The molecular weight is 359.51 .


Chemical Reactions Analysis

This compound is a selective retinoic acid receptor (RAR) agonist . It is used for the treatment of plaque psoriasis and acne vulgaris . The exact chemical reactions involved in its mechanism of action are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound has a molar mass of 351.46 . The melting point is 103-105°C .

Scientific Research Applications

Tazarotene in Psoriasis Treatment

Tazarotene, a synthetic retinoid, has been extensively studied for its efficacy in treating psoriasis. It has shown to significantly reduce the severity of clinical signs of psoriasis, proving to be a safe treatment with acceptable tolerability. The mechanism by which Tazarotene exerts its effects includes the normalization of keratinocyte differentiation, reversal of keratinocyte hyperproliferation, and anti-inflammatory effects. Its application, in cream form, has demonstrated significant reductions in plaque elevation and scaling in patients with psoriasis, supporting its use as a topical therapeutic option (Weinstein et al., 2003).

Enhancing Wound Healing

Research into the application of Tazarotene has expanded into wound healing, particularly in deep tissue pressure injuries (DTPI). Tazarotene-loaded poly (lactic-co-glycolic acid) (PLGA) nanoparticles have been developed to promote wound healing through neovascularization and tissue repair. These nanoparticles enhance the drug's bioavailability and efficacy, targeting the VEGF/VEGFR-Notch1/DLL4 signaling pathway, which is crucial for new capillary formation in wound healing processes. This innovative approach highlights Tazarotene's potential beyond dermatological applications, demonstrating its role in accelerating the repair of chronic refractory wounds (Liu et al., 2020).

Photodamage and Photoaging

Tazarotene's application extends to the treatment of photodamage and photoaging, where it shows promising results in improving skin conditions associated with sun damage. In a pilot study, Tazarotene 0.1% gel demonstrated beneficial effects in reducing skin roughness, fine wrinkling, and correcting epidermal atrophy. Its ability to improve skin hydration properties further supports its use in addressing the classical signs of photodamaged skin, offering a potential therapeutic strategy for improving the quality of photoaged skin (Sefton et al., 2000).

Combination Therapies and Optimization

The strategic use of Tazarotene in combination therapies further enhances its therapeutic benefits. When used with other treatments such as topical corticosteroids or phototherapy, Tazarotene shows improved efficacy and tolerability. This approach not only maximizes therapeutic outcomes in conditions like psoriasis and acne vulgaris but also minimizes potential side effects, making treatment more manageable for patients. Combination therapy has been shown to be more effective than monotherapy, indicating the versatile role of Tazarotene in dermatological treatment regimens (Guenther, 2003).

Safety and Hazards

Tazarotene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is contraindicated for use in patients who are known to be or suspected of being pregnant . Tazarotene is a known teratogen .

Future Directions

Despite having a relatively good prognosis in terms of mortality, the tumor growth and treatment-caused morbidity as well as treatment costs provide a reasonable rationale to further look for new treatment modalities or adjustment of existing ones . Tazarotene may circumvent the problem of TCS tachyphylaxis, due to its sustained efficacy and provide tolerability benefits .

Biochemical Analysis

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

properties

IUPAC Name

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.